

Application Notes and Protocols for Designing DNA Origami Nanostructures

Author: BenchChem Technical Support Team. **Date:** December 2025

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This document provides a detailed guide for the design, assembly, and characterization of DNA origami nanostructures. DNA origami is a powerful technique for creating precisely defined two- and three-dimensional structures with nanoscale control, offering significant potential in fields ranging from targeted drug delivery to nanoelectronics.^{[1][2][3]} This protocol outlines the necessary steps, from conceptual design using specialized software to the final purification and characterization of the folded nanostructures.

Overall Experimental Workflow

The process of creating DNA origami nanostructures can be broken down into four main stages: Design, Assembly, Purification, and Characterization. Each stage is critical for achieving high-yields of correctly formed structures.



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Caption: Overall workflow for designing and producing DNA origami nanostructures.

Design of DNA Origami Nanostructures

The design phase is arguably the most critical, as it dictates the final shape and properties of the nanostructure. This process is typically performed using specialized computer-aided design (CAD) software.

Conceptualization and Software Selection

First, a conceptual model of the desired nanostructure is developed. This can be a simple 2D shape or a complex 3D object. Based on the complexity and desired geometry, an appropriate software tool is selected. Several open-source and web-based tools are available for this purpose.[\[4\]](#)

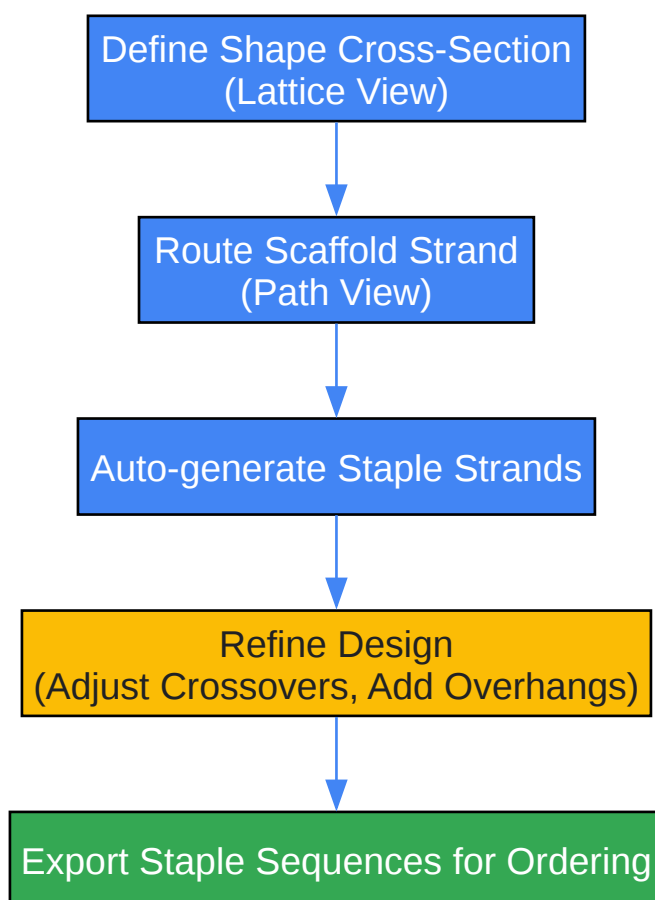
Software	Key Features	Platform	Reference
caDNAno	User-friendly GUI for 2D and 3D lattice-based designs.[4]	Open-source	[4]
scadnano	Browser-based with Python scripting for automation and complex designs.[4][5]	Web-based	[5]
DAEDALUS	Specialized for creating DNA origami renderings of polyhedral networks.[4]	MATLAB/Python	[4]
MagicDNA	For designing multi-component DNA origami structures.[6]	MATLAB	[6]
ENSnano	Intuitive interface for large 3D structures with real-time visualization.[7]	Cross-platform	[7]
TALOS	Fully autonomous design algorithm for generating arbitrary 3D shapes from mesh files.[8]	Web-based/Standalone	[8]

In Silico Design Protocol

This protocol details the design process using caDNAno, a widely used tool for beginners.

- Define the Shape: In the lattice view of caDNAno, create the cross-section of the desired shape by arranging virtual helices in a honeycomb or square pattern.[4]

- **Route the Scaffold Strand:** In the path view, draw the route of the long, single-stranded scaffold DNA (typically M13mp18) back and forth through the virtual helices.[2][4] This creates a raster-fill pattern.[1]
- **Add Staple Strands:** Use the "auto-staple" feature to automatically generate the short staple strands that will hold the scaffold in the desired shape.[4] These staples create crossovers between adjacent helices.[2]
- **Refine the Design:** Manually adjust the staple sequences, add or remove crossovers, and introduce modifications such as overhangs for functionalization. Ensure that staple lengths are optimal (typically 20-50 nucleotides).
- **Export Sequences:** Once the design is finalized, the software will generate the sequences for all the necessary staple strands. These sequences are then ordered from a commercial DNA synthesis provider.



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Caption: Step-by-step in silico design protocol using CAD software.

Assembly of DNA Origami Nanostructures

The assembly process involves the self-assembly of the scaffold and staple strands into the designed nanostructure through a thermal annealing process.

Materials and Reagents

- Scaffold DNA: M13mp18 single-stranded DNA (ssDNA) is commonly used.
- Staple Strands: Lyophilized synthetic DNA oligonucleotides.
- Folding Buffer: Typically a Tris-based buffer containing EDTA and a divalent cation like MgCl_2 .

Component	Stock Concentration	Final Concentration
M13mp18 Scaffold	100 nM	10 nM
Staple Mix (equimolar)	1 μM (each)	100 nM (each)
Tris-HCl (pH 8.0)	1 M	20 mM
EDTA	0.5 M	1 mM
MgCl_2	1 M	12.5 mM

Experimental Protocol

- Prepare Staple Mix: Resuspend all lyophilized staple oligonucleotides in nuclease-free water to a stock concentration of 100 μM . Combine equal volumes of each staple strand to create an equimolar staple mix.
- Prepare Folding Reaction: In a PCR tube, combine the scaffold DNA, staple mix, and folding buffer to the desired final concentrations. A typical reaction volume is 25-100 μL .
- Thermal Annealing: Place the reaction mixture in a thermocycler and run a thermal annealing program. The goal is to first denature the DNA at a high temperature and then slowly cool it to allow for proper hybridization.

A standard annealing protocol involves heating the mixture and then slowly cooling it down.^[9] Some applications may benefit from an isothermal assembly protocol to protect thermosensitive components.^[10]

Step	Temperature (°C)	Duration
1. Denaturation	90	5 minutes
2. Cooling Ramp 1	90 to 65	-1°C / 5 minutes
3. Cooling Ramp 2	65 to 25	-0.5°C / 5 minutes
4. Hold	25	60 minutes
5. Storage	4	Hold

Purification of DNA Origami Nanostructures

After folding, the reaction mixture contains correctly folded origami, misfolded structures, and a large excess of staple strands. Purification is necessary to isolate the desired nanostructures.^{[11][12]}

Purification Methods

Several methods can be used for purification, with the choice depending on the size of the origami, the required purity, and the sample volume.

Method	Principle	Advantages	Disadvantages
Agarose Gel Electrophoresis	Separation by size and shape through a gel matrix.[9]	High resolution, allows for separation of monomers from dimers.[13]	Time-consuming, potential for sample damage (UV), and difficult to automate. [14]
Spin Filtration	Size exclusion using centrifugal filter units.	Fast, simple, and good for removing excess staples.	Can lead to aggregation and sample loss.[15]
Rate-Zonal Centrifugation	Separation based on sedimentation rate through a density gradient.	Scalable, high yield, and contamination-free.[13]	Requires an ultracentrifuge.
Magnetic Bead Purification	Biotinylated staples on the origami bind to streptavidin-coated magnetic beads.[9]	Specific, can be automated.	Requires modified staples, elution step may be harsh.
Capillary Electrophoresis (CE)	Separation based on size and charge in a capillary.	High reproducibility, automation potential. [14]	Small sample volumes.

Agarose Gel Electrophoresis Protocol

- **Prepare Agarose Gel:** Prepare a 1.0% to 1.5% agarose gel in 1x TBE or TAE buffer supplemented with 10-12.5 mM MgCl₂. The magnesium is crucial for maintaining the stability of the origami structure.
- **Load Sample:** Mix the folded origami sample with a 6x loading dye and load it into the wells of the gel.
- **Run Electrophoresis:** Run the gel at a low voltage (e.g., 70-90V) for 90-120 minutes in an ice bath to prevent overheating, which can denature the origami.

- **Visualize and Extract:** Stain the gel with a DNA intercalating dye (e.g., SYBR Safe) and visualize it under blue light. The band corresponding to the correctly folded origami will migrate slower than the smear of excess staples. Excise the desired band.
- **Purify from Gel:** The origami can be extracted from the agarose slice using methods like freeze-squeeze or commercial gel extraction kits.

Characterization of DNA Origami Nanostructures

The final step is to verify the structure and quantify the concentration of the purified DNA origami.

Structural Verification

- **Atomic Force Microscopy (AFM):** AFM is the most common technique for visualizing the topography of individual DNA origami structures.^[16] It provides direct visual confirmation of the shape and dimensions of the folded nanostructures.
- **Transmission Electron Microscopy (TEM):** TEM can also be used for visualization, often with negative staining to enhance contrast. It can provide higher resolution images than AFM.

Quantification

- **UV-Vis Spectroscopy:** The concentration of DNA can be determined by measuring the absorbance at 260 nm. However, this method does not distinguish between folded origami and residual DNA fragments.
- **Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA):** These techniques can be used to determine the size distribution and estimate the concentration of the nanostructures in solution.^[13]

This comprehensive protocol provides a foundation for the successful design, assembly, and characterization of DNA origami nanostructures for a wide range of research and development applications.

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- To cite this document: BenchChem. [Application Notes and Protocols for Designing DNA Origami Nanostructures]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10824610#designing-dna-origami-nanostructures-protocol>]

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